

SC-52012 Antibody: A Technical Guide to Reactivity in Mouse Tissue

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Compound of Interest

Compound Name: SC-52012

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of the **SC-52012** antibody with mouse tissues. The information presented is curated for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Antibody Overview

The **SC-52012**, also known as IL-1 β (11E5), is a mouse monoclonal antibody raised against recombinant Interleukin-1 β (IL-1 β) of human origin.^{[1][2][3]} It is recommended for the detection of IL-1 β in mouse, rat, and human samples.^{[1][2][4][5][6][7]} The antibody is suitable for a range of applications, including Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry on paraffin-embedded sections (IHC-P).^{[1][2][4][8]} The target protein, IL-1 β , is a key pro-inflammatory cytokine involved in a multitude of cellular processes, including immune response and inflammation.^{[2][4]} It exists as a 31 kDa precursor and a 17 kDa mature form.^[4]

Quantitative Data Summary

The following tables summarize the application-specific data for the **SC-52012** antibody in mouse tissues, compiled from manufacturer datasheets and peer-reviewed publications.

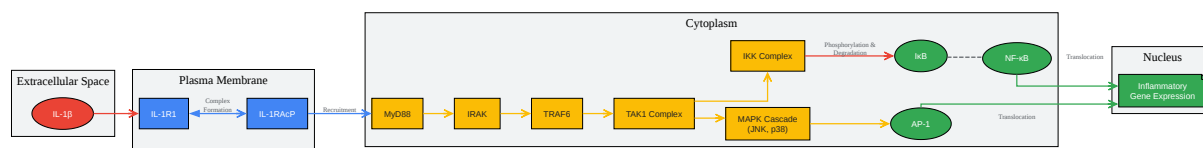
Application	Mouse Tissue/Cell Line	Recommended Starting Dilution	Dilution Range	Reference
Western Blot (WB)	Liver	1:200	1:100 - 1:1000	[4]
Immunohistochemistry (IHC-P)	Hepatoma	1:50	1:50 - 1:500	[4]
Immunofluorescence (IF)	Not Specified	1:50	1:50 - 1:500	[4]

Publication Reference	Application	Mouse Tissue	Dilution Used	Outcome
Wang, L.B., et al. (2022)	Western Blot	Liver	Not explicitly stated for sc-52012, but related antibodies used at 1:1000.	Detected increased IL-1 β expression in methamphetamine-induced hepatotoxicity.
Cao, Z., et al. (2021)	Immunohistochemistry	Hepatoma xenografts	1:100	Demonstrated a negative correlation between HBP1 and IL-1 β expression in hepatoma progression.

Key Signaling Pathway: IL-1 β Signaling

Interleukin-1 β exerts its biological effects by binding to the IL-1 receptor (IL-1R1), which then forms a complex with the IL-1 receptor accessory protein (IL-1RAcP). This interaction initiates a downstream signaling cascade, primarily through the recruitment of MyD88. This leads to the activation of IRAK (IL-1R-associated kinase) and TRAF6 (TNF receptor-associated factor 6),

ultimately resulting in the activation of key transcription factors such as NF- κ B and AP-1. These transcription factors then drive the expression of numerous inflammation-related genes.



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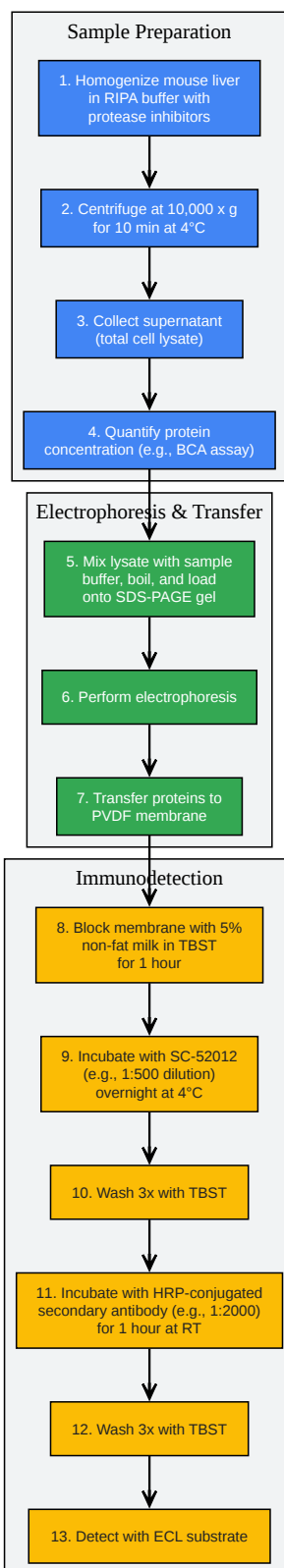
Caption: IL-1 β signaling pathway leading to inflammatory gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments using the **SC-52012** antibody on mouse tissues, adapted from published literature.

Western Blotting for IL-1 β in Mouse Liver

This protocol is based on the methodology described in studies investigating hepatic inflammation.



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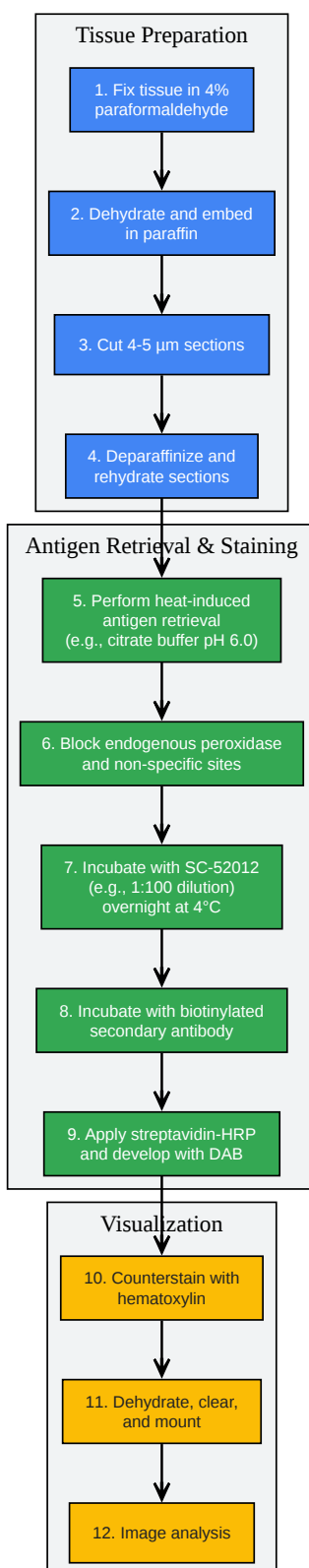
Caption: Workflow for Western Blotting analysis of IL-1 β in mouse liver.

Detailed Steps:

- **Tissue Lysis:** Mouse liver tissue is homogenized in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
- **Centrifugation:** The homogenate is centrifuged to pellet cellular debris.
- **Lysate Collection:** The resulting supernatant containing the total protein is collected.
- **Protein Quantification:** The protein concentration of the lysate is determined using a standard method like the BCA assay.
- **Gel Electrophoresis:** A specified amount of protein (typically 20-40 µg) is separated on a 12% SDS-PAGE gel.
- **Membrane Transfer:** Proteins are transferred from the gel to a PVDF membrane.
- **Blocking:** The membrane is blocked to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with the **SC-52012** antibody at the appropriate dilution.
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC-P) for IL-1 β in Mouse Hepatoma Tissue

This protocol is adapted from studies examining protein expression in tumor xenografts.



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Caption: Workflow for Immunohistochemistry of IL-1 β in paraffin-embedded mouse tissue.

Detailed Steps:

- **Tissue Processing:** Mouse hepatoma tissues are fixed, dehydrated, and embedded in paraffin.
- **Sectioning and Rehydration:** Paraffin-embedded tissues are sectioned and then deparaffinized and rehydrated.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed to unmask the antigen.
- **Blocking:** Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.
- **Primary Antibody Incubation:** Tissue sections are incubated with the **SC-52012** antibody.
- **Secondary Antibody and Detection:** A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex and visualization with a chromogen like DAB.
- **Counterstaining and Mounting:** Sections are counterstained with hematoxylin to visualize nuclei and then mounted for microscopic examination.

Conclusion

The **SC-52012** antibody is a validated tool for the detection of mouse IL-1 β in various applications. The provided data and protocols offer a solid foundation for researchers to incorporate this antibody into their experimental designs for studying inflammatory processes in mouse models. As with any antibody, optimization of dilutions and protocols for specific tissues and experimental conditions is recommended for achieving the best results.

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